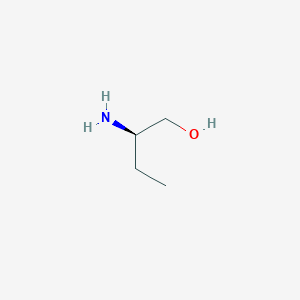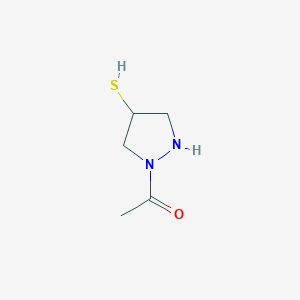
2,6-Dimethoxypyridin-3-amine monohydrochloride
説明
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including nitro displacement, acidic hydrolysis, and cyclodehydration, as seen in the synthesis of a novel pyridine-containing aromatic dianhydride monomer . Another example is the synthesis of a new aromatic diamine monomer containing a pyridine unit, which involved Friedel–Crafts acylation, nucleophilic substitution, and reduction reactions . These methods could potentially be adapted for the synthesis of 2,6-Dimethoxypyridin-3-amine monohydrochloride.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques, such as NMR, FTIR, UV-Vis, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques help in confirming the structural properties of the synthesized compounds, including the presence of substituents like methoxy and amine groups.
Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For instance, the presence of 2,6-dimethylpyridine in the polymerization of isobutyl vinyl ether influenced the livingness of the polymerization process . The reactivity of pyridinols, which are structurally related to 2,6-Dimethoxypyridin-3-amine, was examined in radical-initiated autoxidations, revealing their potential as antioxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. Polyimides derived from pyridine-containing monomers exhibited good solubility in aprotic solvents, high thermal stability, and outstanding mechanical properties . The basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . These properties are indicative of the potential behavior of 2,6-Dimethoxypyridin-3-amine monohydrochloride, although specific studies would be required to confirm this.
科学的研究の応用
Synthesis of Complex Organic Compounds
2,6-Dimethoxypyridin-3-amine monohydrochloride serves as a crucial intermediate in the synthesis of complex organic compounds, such as tetramethoxydiphenylphosphinoylbipyridyls. Chen Yu-yan (2004) demonstrated a multi-step synthesis process starting from 2,6-dichlorpyridine, leading to the production of highly specialized bipyridyl compounds with potential applications in material science and catalysis (Chen Yu-yan, 2004).
Synthesis of Substituted Guanidines
This chemical has also been utilized in the synthesis of aliphatic guanidines from N-substituted-2-amino-4,6-dimethoxypyrimidines, showcasing an economical and environmentally friendly methodology. This process, highlighted by J. Shaw et al. (2015), introduces an effective way to install guanidine functionality, which is important in pharmaceuticals and agrochemicals (Shaw, Barbance, Grayson, & Rozas, 2015).
Crystallographic Studies
Aminopyridines, including derivatives of 2,6-dimethoxypyridin-3-amine, have been subjects of crystallographic studies to understand their coordination chemistry. For instance, A. Noor (2022) investigated halide-containing iron(II) complexes to reveal rare η1-coordination through pyridine nitrogen atoms, providing insights into the structural aspects of metal-organic frameworks and their potential applications (Noor, 2022).
Regioselective Halogenation
The compound's derivatives have been explored for regioselective halogenation reactions. Victoria Canibano et al. (2001) studied the mono and dihalogenations of various pyridines, including 2,6-dimethoxy pyridine, highlighting its reactivity and potential in creating halogenated organic compounds with specific substitution patterns, which are valuable in medicinal chemistry and material sciences (Canibano, Rodríguez, Santos, Sanz-Tejedor, Carreño, González, & García-Ruano, 2001).
Antioxidant Research
Furthermore, the compound's derivatives have been studied for their antioxidant properties. J. Dineshkumar and P. Parthiban (2022) synthesized and evaluated the antioxidant potency of a new molecule derived from 2,6-dimethoxypyridin-3-amine, showcasing its potential in combating oxidative stress (Dineshkumar & Parthiban, 2022).
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
2,6-dimethoxypyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-10-6-4-3-5(8)7(9-6)11-2;/h3-4H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITCPYYVAJWASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230638 | |
| Record name | 2,6-Dimethoxypyridin-3-amine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxypyridin-3-amine monohydrochloride | |
CAS RN |
80789-72-6 | |
| Record name | 3-Pyridinamine, 2,6-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxypyridin-3-amine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxypyridin-3-amine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxypyridin-3-amine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)








